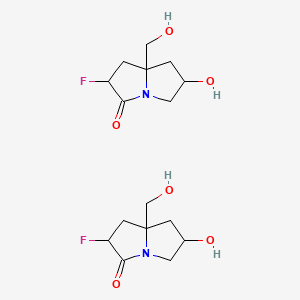![molecular formula C22H36N4O2 B13687137 4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)
4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline is a complex organic compound that features a piperidine and piperazine ring structure. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline typically involves multiple steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form 1-Boc-4-piperidone.
Formation of Piperazine Derivative: The protected piperidine is then reacted with piperazine to form the intermediate compound.
Introduction of Aniline Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of DNA-binding proteins and transcription factors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA-binding proteins, influencing transcriptional activity and cellular processes . Additionally, its structural features allow it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline is unique due to its dual piperidine and piperazine ring structure, which provides distinct chemical and biological properties. This dual ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C22H36N4O2 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
tert-butyl 4-[[4-[(4-aminophenyl)methyl]piperazin-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H36N4O2/c1-22(2,3)28-21(27)26-10-8-19(9-11-26)17-25-14-12-24(13-15-25)16-18-4-6-20(23)7-5-18/h4-7,19H,8-17,23H2,1-3H3 |
Clé InChI |
JTWNVOMPHKOLSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)CC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


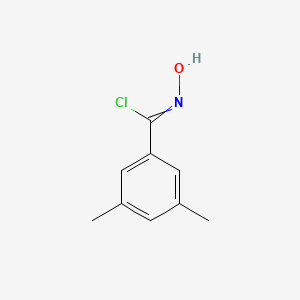
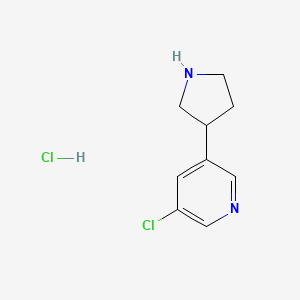
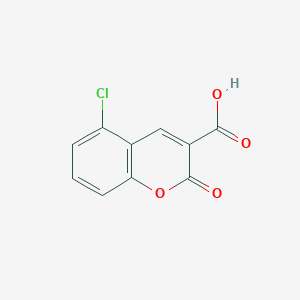
![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)
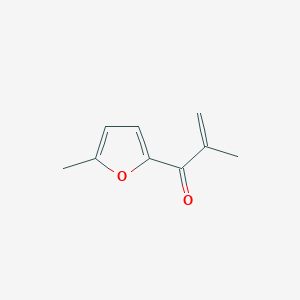
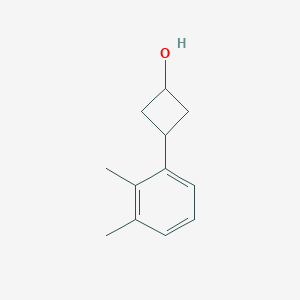



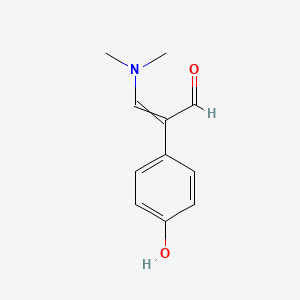
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)

